molecular formula C30H31ClN2O4 B7726403 2-((3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl)-5,5-dimethylcyclohexane-1,3-dione

2-((3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl)-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B7726403
M. Wt: 519.0 g/mol
InChI Key: CHSBMKIBBGMPFC-UHFFFAOYSA-N
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Description

The compound 2-((3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl)-5,5-dimethylcyclohexane-1,3-dione is a structurally complex molecule featuring multiple pharmacologically relevant moieties. Its core structure includes:

  • Cyclohexenone subunit: The 2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl group introduces a ketone and hydroxyl group, which may enhance solubility and hydrogen-bonding capacity.
  • Cyclohexane-1,3-dione: The 5,5-dimethylcyclohexane-1,3-dione moiety provides two carbonyl groups, likely influencing stability and reactivity.

Properties

IUPAC Name

2-[[3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31ClN2O4/c1-29(2)13-20(34)24(21(35)14-29)26(25-22(36)15-30(3,4)16-23(25)37)27-19-7-5-6-12-33(19)28(32-27)17-8-10-18(31)11-9-17/h5-12,24,26,36H,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSBMKIBBGMPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C(C2=C(CC(CC2=O)(C)C)O)C3=C4C=CC=CN4C(=N3)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical applications .

Scientific Research Applications

2-((3-(4-Chlorophenyl)imidazo[1,5-a]pyridin-1-yl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl)-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Physical Properties

Compound Name & ID Molecular Formula Yield (%) Melting Point (°C) Key Functional Groups
Target Compound C₃₀H₃₀ClN₃O₅* - - Imidazo[1,5-a]pyridine, 4-Cl-C₆H₄, Cyclohexane-dione
(11a) C₂₀H₁₀N₄O₃S 68 243–246 Thiazolo-pyrimidine, CN, CO
(11b) C₂₂H₁₇N₃O₃S 68 213–215 Thiazolo-pyrimidine, CN, CO
(12) C₁₇H₁₀N₄O₃ 57 268–269 Pyrimido-quinazoline, CN, CO
(1l) C₂₈H₂₆N₄O₈ 51 243–245 Imidazo[1,2-a]pyridine, CN, NO₂
(2d) C₂₈H₂₄N₄O₈ 55 215–217 Imidazo[1,2-a]pyridine, CN, Benzyl

*Estimated based on systematic IUPAC name interpretation.

Key Differences and Implications

Heterocyclic Core Variations

  • Imidazo[1,5-a]pyridine vs. Imidazo[1,2-a]pyridine: The target compound’s [1,5-a] isomer (vs.
  • Thiazolo-pyrimidine (11a, 11b) : These analogs lack the fused bicyclic structure of imidazopyridines but share carbonyl and nitrile groups, which may confer similar polar interactions .

Substituent Effects

  • 4-Chlorophenyl vs.
  • Cyclohexane-dione vs. Dicarboxylate Esters (1l, 2d) : The target’s dione moiety lacks the ester groups seen in 1l and 2d, likely reducing susceptibility to hydrolysis .

Research Findings and Implications

Stability and Reactivity

  • The cyclohexane-dione and hydroxyl groups in the target compound may enhance aqueous solubility compared to nitrile-rich analogs like 11a and 11b .
  • The absence of nitro groups (cf. 1l) could improve photostability, as nitro groups often promote degradation under light .

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